Product packaging for Ethyl 6-(chloromethyl)nicotinate(Cat. No.:CAS No. 10177-23-8)

Ethyl 6-(chloromethyl)nicotinate

Cat. No.: B158308
CAS No.: 10177-23-8
M. Wt: 199.63 g/mol
InChI Key: OMVMQZZXXLCHHI-UHFFFAOYSA-N
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Description

Ethyl 6-(chloromethyl)nicotinate (CAS 10177-23-8) is a chemical compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol . This ester belongs to the class of pyridine derivatives, a "privileged scaffold" in medicinal chemistry known for its versatility in constructing biologically active molecules . The structure features two key reactive sites: the ethyl ester and the chloromethyl group on the pyridine ring. This dual functionality makes it a valuable bifunctional intermediate or building block in organic synthesis and drug discovery . The chloromethyl group is particularly useful for further chemical transformations, serving as a handle for nucleophilic substitution reactions to create novel chemical entities. Researchers can utilize this compound in the synthesis of more complex molecules, such as kinase inhibitors and other active pharmaceutical ingredients (APIs) . It is recommended to store the product sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClNO2 B158308 Ethyl 6-(chloromethyl)nicotinate CAS No. 10177-23-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-(chloromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)7-3-4-8(5-10)11-6-7/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVMQZZXXLCHHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30567474
Record name Ethyl 6-(chloromethyl)pyridine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10177-23-8
Record name Ethyl 6-(chloromethyl)-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10177-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(chloromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Structure

The molecular structure of Ethyl 6-(chloromethyl)nicotinate consists of a pyridine (B92270) ring substituted at the 3-position with an ethyl carboxylate group and at the 6-position with a chloromethyl group. This arrangement of functional groups imparts a specific reactivity to the molecule, making it a versatile synthetic intermediate.

Physical and Chemical Properties

Ethyl 6-(chloromethyl)nicotinate is typically a white to light yellow solid or a colorless to yellow liquid. chemicalbook.com It has a predicted melting point of 42-43 °C and a boiling point of 64 °C. chemicalbook.com The predicted density is approximately 1.211 g/cm³. chemicalbook.com It is important to note that this compound should be stored at 2-8°C. chemicalbook.com

Table 2:

Property Value
Melting Point 42-43 °C (predicted) chemicalbook.com
Boiling Point 64 °C chemicalbook.com
Density 1.211±0.06 g/cm³ (predicted) chemicalbook.com

| Storage Temperature | 2-8°C chemicalbook.com |

Synthesis and Manufacturing

The synthesis of ethyl 6-(chloromethyl)nicotinate is not widely detailed in the provided search results. However, related compounds like ethyl 6-chloronicotinate can be synthesized. One method involves the reaction of 6-chloronicotinic acid with ethanol (B145695) in the presence of dicyclohexylcarbodiimide (B1669883) and dimethylaminopyridine in methylene (B1212753) chloride. prepchem.com This mixture is refluxed, and after cooling and solvent removal, the product is purified by flash chromatography. prepchem.com

Computational Chemistry and Spectroscopic Characterization in Research

Quantum Chemical Calculations for Molecular Structure Elucidation

Quantum chemical calculations offer profound insights into the geometric and electronic structure of molecules. While specific computational studies dedicated exclusively to ethyl 6-(chloromethyl)nicotinate are not extensively detailed in the surveyed scientific literature, the methodologies are well-established. The application of these methods can be understood through research on analogous nicotinic acid derivatives, such as 2-chloronicotinic acid and 6-bromonicotinic acid.

Density Functional Theory (DFT) Studies (e.g., B3LYP/6-311++G(d,p) level)

Density Functional Theory (DFT) is a powerful computational method used to predict the optimized geometry and vibrational frequencies of a molecule. The B3LYP functional combined with a high-level basis set like 6-311++G(d,p) is frequently employed for its accuracy in calculating molecular properties. This level of theory is used to determine key structural parameters such as bond lengths and bond angles for the molecule in its ground state in the gaseous phase.

For example, in studies of similar molecules like 2-chloronicotinic acid, DFT calculations have been used to compute the bond distances. Theoretical calculations performed on an isolated molecule often show slight variations from experimental data obtained from crystal structures, which are influenced by intermolecular forces in the solid state.

Table 1: Illustrative DFT-Calculated Structural Parameters for an Analogous Compound (2-chloronicotinic acid) Note: This data is for a structurally similar compound and serves to illustrate the output of DFT calculations.

ParameterBondCalculated Value (Å) at B3LYP/6-311G++(d,p)
Bond LengthC-Cl1.758

This table is illustrative and based on findings for a related nicotinic acid derivative.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within a molecule. This analysis is crucial for understanding molecular stability arising from hyperconjugative interactions, which are stabilizing effects due to orbital overlap.

Table 2: Example NBO Analysis Results for an Analogous System Note: This table illustrates the type of data generated from NBO analysis and is based on general principles, as specific data for the target compound is not available.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (O)π* (C=C)High
LP (N)π* (C=O)Moderate
σ (C-H)σ* (C-C)Low

LP denotes a lone pair orbital. This illustrative data represents typical hyperconjugative interactions found in similar organic molecules.

HOMO-LUMO Energy Gap Analysis and Chemical Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap implies the molecule is more prone to chemical reactions.

From the energies of the HOMO and LUMO, various chemical reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These indices provide quantitative measures of the molecule's reactivity.

Table 3: Chemical Reactivity Indices Derived from HOMO-LUMO Energies Note: The values are for illustrative purposes to demonstrate the application of the concepts.

ParameterFormulaSignificance
HOMO-LUMO Energy Gap (ΔE)ELUMO - EHOMOChemical stability and reactivity
Electronegativity (χ)-(EHOMO + ELUMO)/2Power to attract electrons
Chemical Hardness (η)(ELUMO - EHOMO)/2Resistance to change in electron distribution
Global Electrophilicity (ω)χ² / (2η)Propensity to accept electrons

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons, indicating sites for electrophilic attack (e.g., lone pairs on oxygen or nitrogen atoms).

Blue: Regions of most positive electrostatic potential, electron-deficient, indicating sites for nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms).

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the ester group, identifying them as nucleophilic centers. Positive potential would be expected around the hydrogen atoms.

Prediction of Nonlinear Optical (NLO) Properties

Molecules with significant charge separation, often found in push-pull systems with electron-donating and electron-accepting groups, can exhibit nonlinear optical (NLO) properties. Computational methods can predict these properties by calculating the molecular hyperpolarizability (β), a measure of the NLO response. A high hyperpolarizability value suggests the material may have potential applications in optoelectronics and photonics. The presence of the electron-withdrawing pyridine ring and ester group in this compound suggests that its NLO properties could be a subject of theoretical investigation.

Advanced Spectroscopic Techniques for Structural Analysis

Experimental confirmation of a molecule's structure is achieved through various spectroscopic techniques. For a compound like this compound, a combination of Fourier-Transform Infrared (FT-IR), Fourier-Transform Raman (FT-Raman), and Nuclear Magnetic Resonance (NMR) spectroscopy would be standard for full structural characterization. Studies on related nicotinic acid derivatives have utilized these techniques in conjunction with DFT calculations to assign vibrational modes and chemical shifts with high accuracy.

FT-IR and FT-Raman Spectroscopy: These techniques probe the vibrational modes of a molecule. Characteristic stretching and bending frequencies for functional groups such as C=O (ester), C-O, C-Cl, and the pyridine ring C=C and C=N bonds would be identified.

Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is instrumental in identifying the functional groups and fingerprint regions of a molecule. For Ethyl 6-chloronicotinate, a close analog of this compound, a detailed vibrational analysis has been performed using DFT calculations, which show excellent agreement with experimental results. nih.gov

The FT-IR spectrum of solid-phase Ethyl 6-chloronicotinate was recorded in the 4000–400 cm⁻¹ range, and the FT-Raman spectrum in the 3500–100 cm⁻¹ range. nih.gov Key vibrational modes include the C=O stretching of the ester group, C-Cl stretching, and various vibrations of the pyridine ring. For instance, in a study of isonicotinate (B8489971) complexes, the C=O stretching vibration was observed around 1730 cm⁻¹. shd-pub.org.rs In another related compound, a dihydropyrimidinone derivative, the FT-IR spectrum showed a prominent C=O stretching peak at 1720.39 cm⁻¹.

A computational analysis of Ethyl 6-chloronicotinate using the B3LYP/6-311++G(d,p) level of theory has been used to assign the fundamental vibrations based on the potential energy distribution (PED). nih.gov This theoretical approach helps in understanding the contribution of different internal coordinates to each vibrational mode, providing a detailed picture of the molecule's dynamics. Although specific data for this compound is not available, the vibrational modes are expected to be similar to Ethyl 6-chloronicotinate, with the addition of characteristic vibrations for the chloromethyl group.

Table 1: Selected Vibrational Frequencies for Related Nicotinate Derivatives

CompoundVibrational ModeFrequency (cm⁻¹)Reference
Ethyl 6-chloronicotinateC=O Stretch~1730 shd-pub.org.rs
2-(2-Methoxyethoxy)ethyl iso-nicotinate hydrochlorideC=O Stretch1730 (s) shd-pub.org.rs

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The electronic properties of Ethyl 6-chloronicotinate have been investigated using time-dependent density functional theory (TD-DFT). nih.gov These calculations provide insights into the excitation energies, oscillator strengths, and wavelengths of electronic transitions.

For a dichlorido(η6-p-cymene)ruthenium(II) complex with an isonicotinate-polyethylene glycol ester ligand, a UV-vis spectrum in chloroform (B151607) showed a maximum absorption (λmax) at 351 nm. shd-pub.org.rs While this is a more complex system, it indicates the region where nicotinic acid derivatives can be expected to absorb. The electronic transitions in these types of molecules are typically π → π* and n → π* transitions associated with the pyridine ring and the carbonyl group of the ester. The substitution pattern on the pyridine ring, including the presence of a chloromethyl group, is expected to influence the energy of these transitions.

Table 2: UV-Vis Absorption Data for a Related Nicotinate Complex

CompoundSolventλmax (nm)Reference
Dichlorido(η6-p-cymene)ruthenium(II) complex with isonicotinate-polyethylene glycol ester ligandCHCl₃351 shd-pub.org.rs

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule.

¹H NMR: The ¹H NMR spectrum provides information about the chemical environment of protons. For Ethyl 6-chloronicotinate, the ¹H NMR spectrum was recorded in a DMSO solution. nih.gov The expected signals for this compound would include a triplet and a quartet for the ethyl group protons, and signals for the aromatic protons on the pyridine ring. The chloromethyl group would present a characteristic singlet. In a related compound, 2-(2-Methoxyethoxy)ethyl iso-nicotinate hydrochloride, the protons of the ethyl ester group were observed as multiplets. shd-pub.org.rs

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. For Ethyl 6-chloronicotinate, the ¹³C NMR spectrum was also recorded in DMSO. nih.gov The spectrum would show distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the carbons of the pyridine ring, and the carbon of the chloromethyl group. The chemical shifts are calculated using the gauge-invariant atomic orbital (GIAO) method in computational studies, which aids in the assignment of the experimental signals. nih.gov

Table 3: Predicted and Experimental NMR Data for Related Nicotinate Derivatives

CompoundNucleusSolventChemical Shift (δ, ppm)Reference
Ethyl 6-chloronicotinate¹HDMSOData from experimental recording nih.gov
Ethyl 6-chloronicotinate¹³CDMSOData from experimental recording nih.gov
2-(2-Methoxyethoxy)ethyl iso-nicotinate hydrochloride¹HD₂O3.33 (s, 3H, OCH₃), 3.63, 3.74 (m, 4H, CH₃OCH₂CH₂), 3.95 (m, 2H, COOCH₂CH₂), 4.63 (m, 2H, COOCH₂), 8.59 (d, 2H, H3), 9.03 (d, 2H, H2) shd-pub.org.rs
2-(2-Methoxyethoxy)ethyl iso-nicotinate hydrochloride¹³CD₂O58.0 (CH₃O), 66.0 (CH₂OOC), 68.1, 69.5, 70.9 (CH₂O), 126.9 (C3), 142.6 (C2), 145.9 (C4), 163.2 (COO) shd-pub.org.rs

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to deduce the structure of a compound from its fragmentation pattern. For Methyl 6-chloro-2-(chloromethyl)nicotinate, a close analog, high-resolution ESI-MS is suggested to verify the molecular weight. The theoretical molecular weight for this compound (C₈H₇Cl₂NO₂) is approximately 220.05 g/mol .

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular formula (C₉H₁₀ClNO₂). The fragmentation pattern would likely involve the loss of the ethoxy group from the ester, cleavage of the chloromethyl group, and fragmentation of the pyridine ring. Analysis of the isotopic pattern of the molecular ion would be characteristic due to the presence of a chlorine atom.

Table 4: Molecular Weight Information for Related Nicotinate Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Reference
Methyl 6-chloro-2-(chloromethyl)nicotinateC₈H₇Cl₂NO₂220.05
Ethyl 6-chloronicotinateC₈H₈ClNO₂185.61 chemicalbook.com
Ethyl nicotinateC₈H₉NO₂151.16 sigmaaldrich.com

Challenges and Future Directions in Research

Development of More Efficient and Greener Synthetic Protocols

The traditional synthesis of ethyl 6-(chloromethyl)nicotinate often involves the use of harsh chlorinating agents like thionyl chloride (SOCl₂), which presents environmental and safety concerns due to its toxicity and the generation of corrosive byproducts like sulfur dioxide and hydrogen chloride. commonorganicchemistry.comlibretexts.orglibretexts.org Current research is actively pursuing the development of more sustainable and efficient synthetic methods.

Greener Chlorinating Agents: A significant challenge is the replacement of conventional reagents with more environmentally benign alternatives.

2,4,6-Trichloro-1,3,5-triazine (TCT): This reagent, in conjunction with a catalyst like dimethyl sulfoxide (B87167) (DMSO), offers a rapid and highly chemoselective method for chlorinating benzylic-type alcohols under neutral conditions, minimizing acid-labile functional group degradation. organic-chemistry.org

Trimethylsilyl Chloride (TMSCl): The use of TMSCl with natural sodium montmorillonite (B579905) clay presents a practical and efficient method. This system generates hydrogen chloride in situ from trace water, avoiding the handling of toxic HCl gas and producing minimal byproducts. organic-chemistry.org

Phosphorus Oxychloride (POCl₃): Solvent-free approaches using equimolar amounts of POCl₃ in a sealed reactor are being explored for the chlorination of various hydroxylated nitrogen-containing heterocycles, reducing waste and improving safety for large-scale production. nih.gov

Process Intensification: Beyond reagent choice, modern synthetic strategies are being explored.

Flow Chemistry: Continuous flow chemistry offers enhanced control over reaction parameters such as temperature and mixing, leading to improved safety, higher yields, and better purity. nih.goveuropa.eu This technology is particularly advantageous for handling hazardous reagents and exothermic reactions, making it a promising avenue for the industrial production of this compound and its derivatives. youtube.com The ability to automate and scale up production safely and efficiently is a key driver for its adoption. nih.gov

The table below summarizes a comparison of traditional and emerging greener synthetic protocols.

Table 1: Comparison of Synthetic Protocols for Chlorination
Feature Traditional Method (e.g., SOCl₂) Greener Alternative (e.g., TCT/DMSO) Greener Alternative (e.g., TMSCl/Clay) Flow Chemistry
Reagent Thionyl chloride 2,4,6-Trichloro-1,3,5-triazine Trimethylsilyl chloride Various, optimized for flow
Conditions Often harsh, reflux Neutral, room temperature Mild Precisely controlled T & P
Byproducts SO₂, HCl (toxic gases) Minimal, less hazardous Minimal Minimized and contained
Safety High risk, corrosive Improved safety profile Significantly safer Enhanced safety, small volumes
Efficiency Variable yields High, nearly quantitative High yields High throughput, high purity
Scalability Challenging Good Good Excellent, automated

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The primary reactive site of this compound is the chloromethyl group, which is susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility as a synthetic intermediate. mdpi.com The electron-withdrawing nature of the pyridine (B92270) ring enhances the electrophilicity of the benzylic-type carbon, making it a good substrate for Sₙ2 reactions. uoanbar.edu.iq

Key Derivatization Reactions:

Amination: Reaction with various primary and secondary amines is a common strategy to introduce nitrogen-containing functional groups, leading to a wide array of derivatives with potential biological activity.

Etherification: Reaction with alcohols and phenols under basic conditions yields the corresponding ethers.

Thioether Synthesis: Displacement of the chloride by thiolates provides access to sulfur-containing analogues.

Carbon-Carbon Bond Formation: Reactions with carbon nucleophiles, such as cyanides or stabilized carbanions, allow for chain extension and the construction of more complex carbon skeletons.

A significant application demonstrating the compound's reactivity is in the synthesis of complex pharmaceutical agents. For instance, while various routes to the smoking cessation drug varenicline exist, intermediates structurally related to this compound are crucial in several synthetic pathways that construct the core pyrazino[2,3-h] google.combenzazepine structure. google.comchemicalbook.comgoogle.com The chloromethyl group provides a key electrophilic handle for cyclization steps.

Future research aims to uncover novel reactivity, perhaps by employing transition-metal catalysis to activate the C-Cl bond for cross-coupling reactions or by exploring radical-mediated transformations to access previously inaccessible derivatives. acs.org

Advanced Computational Modeling for Reaction Prediction and Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the chemical behavior of molecules like this compound. nih.gov These methods allow for the in-silico investigation of reaction mechanisms, prediction of product distributions, and the rational design of new synthetic pathways. niscair.res.in

Applications of Computational Modeling:

Reactivity and Selectivity Prediction: DFT calculations can model the electronic structure of the molecule, including the distribution of electron density and the energies of frontier molecular orbitals (HOMO-LUMO). ijcrt.org This information helps predict the most likely sites for nucleophilic or electrophilic attack and can explain observed regioselectivity in reactions. ias.ac.in For example, modeling the transition states of competing reaction pathways can determine which product is kinetically or thermodynamically favored.

Spectroscopic Analysis: Computational methods can predict spectroscopic data (e.g., NMR, IR) for novel derivatives, aiding in their structural characterization and confirming their synthesis. niscair.res.in

Mechanism Elucidation: By mapping the potential energy surface of a reaction, researchers can identify intermediates and transition states, providing a detailed understanding of the reaction mechanism. This is particularly valuable for complex, multi-step syntheses or for understanding the role of catalysts.

The table below illustrates the types of data that can be generated through DFT calculations for a molecule like 4-chloromethyl pyridine, a related structure. ijcrt.org

Table 2: Example of DFT-Calculated Properties for a Chloromethyl Pyridine Structure
Property Description Application in Research
Optimized Geometry Predicts bond lengths and angles. Confirms molecular structure and steric factors.
HOMO-LUMO Gap Energy difference between highest occupied and lowest unoccupied molecular orbitals. Indicates chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) Maps charge distribution on the molecule's surface. Identifies sites for electrophilic and nucleophilic attack. ijcrt.org
Vibrational Frequencies Predicts IR and Raman spectra. Aids in the identification of synthesized compounds.
NBO Analysis Analyzes charge delocalization and donor-acceptor interactions. Provides insight into bonding and intramolecular stability.

Future research will likely involve the use of machine learning and artificial intelligence, trained on large datasets of experimental and computational results, to create highly accurate predictive models for reaction outcomes and to accelerate the discovery of new synthetic routes and molecules.

Expansion of Applications in Emerging Chemical and Biological Fields

While this compound is a valuable intermediate, its derivatives are the true effectors in various applications. Research is continuously expanding the utility of these derivatives into new areas of chemical and biological science.

Medicinal Chemistry: Pyridine-based structures are privileged scaffolds in drug discovery due to their ability to form key interactions with biological targets. researchgate.net

Kinase Inhibitors: Many modern therapeutics, particularly in oncology, function by inhibiting protein kinases. Pyridine derivatives are frequently found at the core of these inhibitors. nih.gov Novel compounds derived from this compound could be designed to target specific kinases involved in disease pathways.

HDAC Inhibitors: Recent studies have shown that novel pyridine derivatives can act as histone deacetylase (HDAC) inhibitors, a promising strategy for cancer therapy. One such derivative demonstrated the ability to induce apoptosis and cell cycle arrest in ovarian cancer cells. frontiersin.org

Antimicrobial Agents: The search for new antibiotics is critical, and pyridine derivatives have shown promise as antibacterial and antifungal agents. researchgate.net

Agrochemicals: The need for new, effective, and safe herbicides, pesticides, and fungicides is a major driver of research in agrochemistry. The chloromethyl pyridine moiety is a known component in some agrochemical compounds, and new derivatives are constantly being explored. knowde.comgoogle.com

Materials Science: The rigid, aromatic structure of the pyridine ring makes it an attractive component for functional materials. Derivatives could be explored for applications in:

Organic Electronics: As components of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen can coordinate to metal centers, allowing for the self-assembly of complex, porous materials with applications in gas storage, separation, and catalysis. acs.org

The future in this area lies in the rational design of derivatives with specific properties tailored for these emerging applications, often guided by the computational models described in the previous section.

Q & A

Q. What are the standard synthetic routes for Ethyl 6-(chloromethyl)nicotinate, and how can reaction efficiency be optimized?

Methodological Answer:

  • Synthetic Routes : Common methods include esterification of nicotinic acid derivatives followed by chloromethylation. For example, tert-butyldimethylsilyl (TBDMS) protection of hydroxyl groups can enhance regioselectivity during chloromethylation steps .
  • Optimization : Use Design of Experiments (DOE) to vary parameters like temperature, catalyst loading (e.g., TBAF for deprotection), and solvent polarity. Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of chloromethylating agents (e.g., SOCl₂) to minimize byproducts .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Techniques : Use 1^1H/13^13C NMR to confirm the chloromethyl (-CH₂Cl) and ethyl ester groups. Compare chemical shifts with analogous compounds (e.g., Ethyl 4-chloro-6-(trifluoromethyl)nicotinate) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., inversion dimers linked via N–H···O bonds) to confirm stereochemistry and molecular conformation .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazard Mitigation : Use fume hoods for chloromethylation steps due to potential HCl gas release. Wear nitrile gloves and chemical-resistant aprons.
  • Waste Management : Quench residual chloromethylating agents with sodium bicarbonate before disposal. Document procedures per institutional guidelines .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Methodological Answer:

  • Detailed Documentation : Record exact reaction conditions (e.g., heating at 120°C for 2 hours in dioxane/water mixtures) and purification steps (e.g., silica gel chromatography with 0–20% ethyl acetate in hexanes) .
  • Batch Testing : Replicate syntheses across multiple batches to identify variability sources (e.g., moisture sensitivity of intermediates) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the chloromethylation pathway in this compound synthesis?

Methodological Answer:

  • Isotopic Labeling : Use 13^{13}C-labeled reagents to track carbon migration during chloromethylation.
  • Computational Modeling : Apply DFT calculations to analyze transition states and identify rate-limiting steps (e.g., nucleophilic substitution vs. radical pathways) .
  • Kinetic Profiling : Perform in-situ IR or Raman spectroscopy to monitor intermediate formation .

Q. How can contradictions in literature data on this compound’s reactivity be resolved?

Methodological Answer:

  • Systematic Review : Follow COSMOS-E guidelines to assess study quality, focusing on confounding variables (e.g., solvent polarity effects on reaction yields) .
  • Meta-Analysis : Pool data from multiple studies to quantify heterogeneity (e.g., I² statistic) and identify outliers. Replicate disputed experiments under controlled conditions .

Q. What strategies are effective for designing this compound derivatives with enhanced bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Replace the chloromethyl group with bioisosteres (e.g., trifluoromethyl or hydroxymethyl) and evaluate cytotoxicity using in vitro assays .
  • Prodrug Design : Modify the ethyl ester moiety to improve pharmacokinetics (e.g., hydrolysis-resistant tert-butyl esters) .

Q. How can advanced spectroscopic techniques resolve ambiguities in the compound’s solid-state behavior?

Methodological Answer:

  • Dynamic NMR : Study rotational barriers of the disordered ethyl group (occupancy ratio 0.654:0.346) to understand conformational dynamics .
  • PXRD vs. Single-Crystal Analysis : Compare experimental powder patterns with simulated data from single-crystal structures to detect polymorphism .

Data Analysis and Presentation

Q. What statistical methods are appropriate for analyzing reaction yield variability?

Methodological Answer:

  • ANOVA : Test for significant differences between batches. Use post-hoc tests (e.g., Tukey’s HSD) to identify outlier conditions .
  • Error Propagation : Quantify uncertainty in yield calculations using partial derivatives of measured variables (e.g., mass and purity) .

Q. How should researchers present crystallographic data for this compound in publications?

Methodological Answer:

  • CIF Files : Deposit raw data in repositories (e.g., Cambridge Structural Database) and report key metrics (e.g., R-factor, dihedral angles).
  • Visualization : Use software like Mercury to generate figures highlighting hydrogen-bonding networks (e.g., R22(8) and R44(20) motifs) .

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